molecular formula C6H14ClNO2 B7721016 (3-carboxy-3-methylbutyl)azanium;chloride

(3-carboxy-3-methylbutyl)azanium;chloride

Cat. No.: B7721016
M. Wt: 167.63 g/mol
InChI Key: FBYVPNQCVJSPPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-carboxy-3-methylbutyl)azanium;chloride typically involves the reaction of γ-butyrobetaine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

(3-carboxy-3-methylbutyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(3-carboxy-3-methylbutyl)azanium;chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It plays a role in the metabolism of L-carnitine and is studied for its effects on gut microbiota.

    Medicine: Research has shown its involvement in cardiovascular health, particularly in relation to arteriosclerosis.

    Industry: It is used in the production of supplements and pharmaceuticals

Mechanism of Action

The mechanism of action of (3-carboxy-3-methylbutyl)azanium;chloride involves its role as an intermediate metabolite in the conversion of L-carnitine to trimethylamine N-oxide (TMAO) by gut microbes. This process is implicated in cardiovascular health, as elevated levels of TMAO are associated with arteriosclerosis and long-term cardiovascular risk .

Comparison with Similar Compounds

Similar Compounds

    γ-butyrobetaine: The precursor to (3-carboxy-3-methylbutyl)azanium;chloride.

    L-carnitine: A related compound involved in fatty acid metabolism.

    Trimethylamine N-oxide (TMAO): A metabolite produced from this compound

Uniqueness

This compound is unique due to its specific role in the metabolism of L-carnitine and its implications for cardiovascular health. Its production by gut microbes and subsequent conversion to TMAO distinguishes it from other related compounds .

Properties

IUPAC Name

(3-carboxy-3-methylbutyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3-4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVPNQCVJSPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC[NH3+])C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC[NH3+])C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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